molecular formula C22H26IN3O5S B159922 5-Iodo-2-hydroxyglyburide CAS No. 128836-54-4

5-Iodo-2-hydroxyglyburide

Cat. No. B159922
CAS RN: 128836-54-4
M. Wt: 571.4 g/mol
InChI Key: ZVWMEMZHHCAGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-hydroxyglyburide is a chemical compound that belongs to the class of sulfonylureas. It is widely used in scientific research due to its potential therapeutic effects in treating diabetes and other metabolic disorders.

Mechanism of Action

The mechanism of action of 5-Iodo-2-hydroxyglyburide involves the inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells.
Biochemical and Physiological Effects
5-Iodo-2-hydroxyglyburide has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate insulin secretion, improve glucose tolerance, and increase insulin sensitivity. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in treating diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Iodo-2-hydroxyglyburide in lab experiments is its specificity for ATP-sensitive potassium channels in pancreatic beta cells. This specificity allows researchers to study the effects of channel inhibition on insulin secretion without affecting other cellular processes. However, one limitation of using 5-Iodo-2-hydroxyglyburide is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research involving 5-Iodo-2-hydroxyglyburide. One area of interest is the development of new derivatives with improved potency and specificity for ATP-sensitive potassium channels. Additionally, further studies are needed to better understand the biochemical and physiological effects of 5-Iodo-2-hydroxyglyburide, particularly in the context of other metabolic disorders such as obesity and cardiovascular disease. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 5-Iodo-2-hydroxyglyburide in human subjects with diabetes and other metabolic disorders.

Synthesis Methods

The synthesis of 5-Iodo-2-hydroxyglyburide involves the reaction of 2-hydroxyglyburide with iodine. This reaction results in the substitution of one of the hydroxyl groups in 2-hydroxyglyburide with an iodine atom. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

5-Iodo-2-hydroxyglyburide has been extensively studied for its potential therapeutic effects in treating diabetes and other metabolic disorders. It has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to lower blood glucose levels in diabetic patients. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

CAS RN

128836-54-4

Product Name

5-Iodo-2-hydroxyglyburide

Molecular Formula

C22H26IN3O5S

Molecular Weight

571.4 g/mol

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-hydroxy-5-iodobenzamide

InChI

InChI=1S/C22H26IN3O5S/c23-16-8-11-20(27)19(14-16)21(28)24-13-12-15-6-9-18(10-7-15)32(30,31)26-22(29)25-17-4-2-1-3-5-17/h6-11,14,17,27H,1-5,12-13H2,(H,24,28)(H2,25,26,29)

InChI Key

ZVWMEMZHHCAGCO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)I)O

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)I)O

Other CAS RN

128836-54-4

synonyms

5-iodo-2-hydroxyglyburide

Origin of Product

United States

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